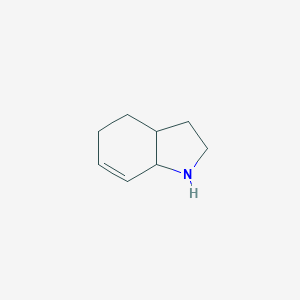

2,3,3a,4,5,7a-Hexahydroindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,3a,4,5,7a-Hexahydroindole is a partially saturated indole derivative characterized by a bicyclic framework comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The hydrogenation pattern at positions 3a, 4, 5, and 7a introduces conformational rigidity, influencing its chemical reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2,3,3a,4,5,7a-hexahydroindole derivatives, and how do experimental conditions influence stereochemical outcomes?

- Methodological Answer : Non-stereocontrolled synthesis often employs Pictet–Spengler or Mannich-type reactions, utilizing protic acids (e.g., HCl, TFA) to condense tryptamine derivatives with carbonyl compounds. Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice (e.g., chiral Brønsted acids for enantioselectivity). For example, Hodgson et al. demonstrated that cyclization under acidic conditions yields racemic mixtures, while asymmetric catalysis with BINOL-derived phosphoric acids achieves up to 90% enantiomeric excess .

Q. How are structural and stereochemical configurations of hexahydroindole derivatives validated experimentally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves absolute configurations (e.g., (3aS,7aR) stereodescriptors confirmed via single-crystal analysis) .

- NMR spectroscopy : 1H-1H coupling constants (e.g., J3a,4 and J7a,7) distinguish chair vs. boat conformations in the hexahydroindole ring .

- Vibrational circular dichrometry (VCD) : Assigns configurations for non-crystalline intermediates .

Q. What biological activities are associated with hexahydroindole alkaloids, and how are these assays designed?

- Methodological Answer : Many derivatives exhibit acetylcholinesterase inhibition or serotonin receptor modulation. Assays typically involve:

- In vitro enzyme inhibition : IC50 values measured via Ellman’s method for acetylcholinesterase .

- Cell-based assays : HEK293 cells transfected with 5-HT2A receptors to quantify ligand binding via fluorescence polarization .

Q. What safety and handling protocols are critical for laboratory work with hexahydroindole intermediates?

- Methodological Answer : Due to potential neurotoxicity, researchers must:

- Use fume hoods for reactions involving volatile amines or acylating agents.

- Store light-sensitive intermediates (e.g., indole precursors) in amber vials under inert gas .

Advanced Research Questions

Q. How can stereocontrolled synthesis of hexahydroindoles address challenges in natural product total synthesis?

- Methodological Answer : Advanced strategies include:

- Organocatalytic asymmetric cyclization : Thiourea catalysts induce >95% ee in pyrroloindoline formation, as shown by Trost et al. .

- Transition-metal catalysis : Pd-catalyzed [3+2] cycloadditions of indole derivatives with vinyl epoxides yield tetracyclic cores with axial chirality .

- Dynamic kinetic resolution : Racemization-prone intermediates are resolved using enzyme-coupled systems (e.g., CAL-B lipase) .

Q. What biosynthetic pathways are proposed for hexahydroindole alkaloids, and how can isotopic labeling validate these mechanisms?

- Methodological Answer : Pathways often involve tryptophan decarboxylation followed by prenylation or methylation. Isotopic labeling (e.g., 13C-glucose feeding in Aspergillus cultures) tracks carbon flux into the indole ring. Spande et al. used 15N-tryptophan to confirm amine incorporation in pumiliotoxin biosynthesis .

Q. How do computational methods (e.g., DFT, molecular docking) enhance structural optimization of hexahydroindole-based drug candidates?

- Methodological Answer :

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., B3LYP/6-31G* optimizations for charge distribution analysis) .

- Molecular docking : AutoDock Vina screens binding poses against target proteins (e.g., 5-HT2A receptor homology models) to prioritize synthetic targets .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for hexahydroindole derivatives be reconciled?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., ring-flipping). Solutions include:

- Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers.

- NOESY/ROESY : Detects through-space correlations to confirm rigid substructures .

Q. Methodological Resources

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

3,6-Dimethyl-2,3,3a,4,5,7a-Hexahydrobenzofuran

- Structural Differences : Replaces the pyrrole ring of 2,3,3a,4,5,7a-hexahydroindole with a furan moiety and incorporates methyl groups at positions 3 and 4.

- Applications: Identified as a key aroma compound in Anethum graveolens (dill) due to its volatile properties .

- Analytical Data : GC-MS retention time at 15.611 min, with a concentration of 1.04 ± 0.09% in Coelogyne suaveolens extracts .

Hexahydroisoindole Derivatives

- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole Hydrochloride: Structural Variance: Features an isoindole core (benzene fused to pyrrole in a different orientation) and distinct hydrogenation at positions 4, 7, and 7a. Synthetic Challenges: Discontinuation of commercial batches suggests challenges in synthesis or stability .

(3aS,7aR)-2-(2-Hydroxyethyl)-3a-Methyl-hexahydroisoindole-1,3-dione :

Other Saturated Heterocycles

- Decahydroisoquinoline (Compound B): Ten hydrogens across a bicyclic framework; broader ring saturation reduces aromaticity, altering receptor binding profiles .

| Compound | Degree of Saturation | Key Applications |

|---|---|---|

| This compound | Partial (6 hydrogens) | Medicinal chemistry scaffolds |

| Octahydroindole | Full (8 hydrogens) | Cardiovascular drug candidates |

| Decahydroisoquinoline | Full (10 hydrogens) | Neuropharmacology |

Eigenschaften

CAS-Nummer |

143384-22-9 |

|---|---|

Molekularformel |

C8H13N |

Molekulargewicht |

123.2 g/mol |

IUPAC-Name |

2,3,3a,4,5,7a-hexahydro-1H-indole |

InChI |

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2 |

InChI-Schlüssel |

MFOUWLGLIHXCOZ-UHFFFAOYSA-N |

SMILES |

C1CC2CCNC2C=C1 |

Kanonische SMILES |

C1CC2CCNC2C=C1 |

Synonyme |

1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.